![molecular formula C9H6ClF3O B3390296 2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one CAS No. 95727-89-2](/img/structure/B3390296.png)
2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Vue d'ensemble
Description
2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one, commonly known as CTFE, is a halogenated organic compound used in a wide range of scientific applications. CTFE is a colorless liquid with a boiling point of 107.4°C and a molecular weight of 221.52 g/mol. It is synthesized by the reaction of 1-chloro-2-(trifluoromethyl)benzene and ethyl iodide in the presence of a base such as sodium carbonate. CTFE is an important reagent used in organic synthesis and has found numerous applications in scientific research.
Applications De Recherche Scientifique
CTFE is used in a wide range of scientific research applications. It is a useful reagent for organic synthesis, as it is stable at room temperature and can be easily handled. CTFE is also used as a solvent in analytical chemistry, as it is non-polar and has a low boiling point. Additionally, CTFE is used in the manufacture of pharmaceuticals, as it is an effective solvent for many compounds.
Mécanisme D'action
CTFE is a halogenated organic compound, meaning it contains a halogen atom, in this case chlorine, bonded to a carbon atom. This allows CTFE to form strong hydrogen bonds with other molecules, which makes it an effective solvent for many compounds. Additionally, CTFE has a low boiling point, making it useful for analytical chemistry applications.
Biochemical and Physiological Effects
CTFE has been found to have no adverse effects on human health when used in laboratory experiments. It is considered to be non-toxic and non-irritating, and is not known to have any significant biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
CTFE has a number of advantages for use in laboratory experiments. It is a stable compound at room temperature and can be easily handled. Additionally, it has a low boiling point, making it useful for analytical chemistry applications. However, CTFE is a halogenated compound, meaning it contains a halogen atom, in this case chlorine, which can be hazardous if not handled properly.
Orientations Futures
CTFE has numerous potential applications in scientific research. It could be used as a solvent for organic synthesis, as it is stable at room temperature and can be easily handled. Additionally, CTFE could be used in the manufacture of pharmaceuticals, as it is an effective solvent for many compounds. Furthermore, CTFE could be used as a reagent in analytical chemistry, as it is non-polar and has a low boiling point. Finally, CTFE could be used in the synthesis of new compounds, as it is a halogenated compound, meaning it contains a halogen atom, in this case chlorine, which can be used to form strong hydrogen bonds with other molecules.
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-1-[4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXNXBARORLRRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3,3-Dimethylbutanamido)phenyl]acetic acid](/img/structure/B3390214.png)
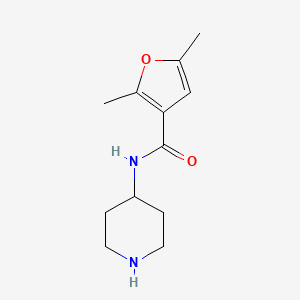
![2-[(4-Acetamidophenyl)sulfanyl]propanoic acid](/img/structure/B3390232.png)
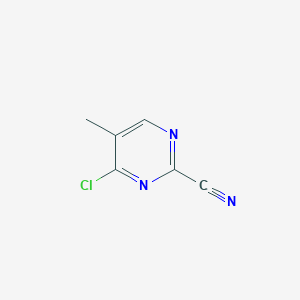
![(E)-3-[1-benzyl-3-(3,4-dimethylphenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B3390252.png)
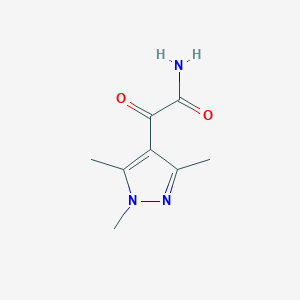
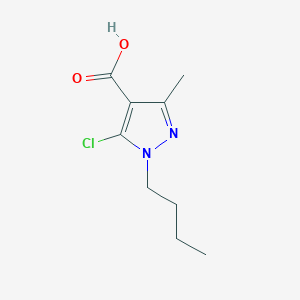
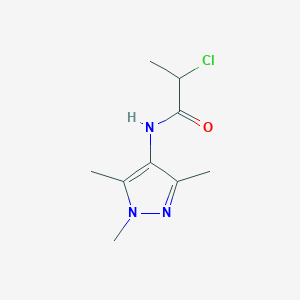

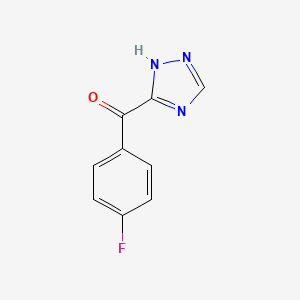
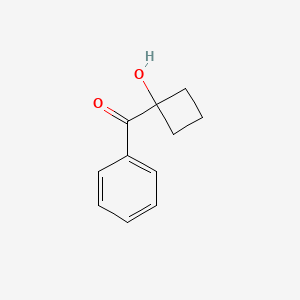
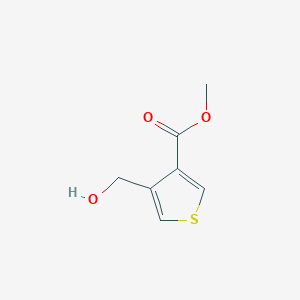

![Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3390320.png)